molecular formula C21H16N4O3 B4080029 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B4080029
M. Wt: 372.4 g/mol
InChI Key: KNPFRSQCROXMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide, also known as MIP-3, is a chemical compound that has gained interest in the scientific community due to its potential applications in cancer research. MIP-3 is a small molecule inhibitor that targets key proteins involved in cancer cell proliferation and survival.

Mechanism of Action

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide works by binding to the catalytic domain of PARP-1, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage, which triggers the activation of cell death pathways in cancer cells. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of other proteins involved in cancer cell survival, such as AKT and NF-κB.
Biochemical and Physiological Effects:
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has been shown to have potent anticancer activity in vitro and in vivo. In addition to its effects on cancer cells, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has also been shown to modulate the immune response. Specifically, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has been shown to increase the activity of natural killer cells, which are important in the immune response against cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide is its specificity for PARP-1 and other cancer-related proteins. This makes it a promising candidate for cancer therapy with fewer side effects than traditional chemotherapeutic agents. However, N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide research. One area of interest is the development of more stable and soluble analogs of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide that can be used in vivo. Another area of interest is the combination of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide and its effects on the immune system. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide in humans.

Scientific Research Applications

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide works by targeting the activity of a protein called PARP-1, which plays a critical role in DNA repair and cell survival. Inhibition of PARP-1 activity leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-5-4-10-24-13-19(23-20(14)24)15-6-2-8-17(11-15)22-21(26)16-7-3-9-18(12-16)25(27)28/h2-13H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFRSQCROXMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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